1-(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-yl)cyclohexane-1-carboxylic Acid
Overview
Description
1-(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-yl)cyclohexane-1-carboxylic Acid is a complex organic compound with a unique structure that includes a cyclohexane ring and a diazinane ring
Preparation Methods
The synthesis of 1-(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-yl)cyclohexane-1-carboxylic Acid typically involves multiple steps. One common synthetic route includes the reaction of cyclohexanone with urea derivatives under controlled conditions to form the diazinane ring. The reaction conditions often require specific temperatures and catalysts to ensure the correct formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-yl)cyclohexane-1-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-yl)cyclohexane-1-carboxylic Acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-yl)cyclohexane-1-carboxylic Acid involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or other proteins, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-yl)cyclohexane-1-carboxylic Acid can be compared with similar compounds such as:
- tert-butyl 2-(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-yl)acetate
- 2,4,6-Trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-tripropionic acid trioctyl ester
- 1-[1-(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)ethylamino]-3-phenylthiourea
These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific combination of the cyclohexane and diazinane rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-yl)cyclohexane-1-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5/c1-14-9(16)8(10(17)15(2)12(14)20)13(11(18)19)6-4-3-5-7-13/h8H,3-7H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPJMLFPUJQKPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(C(=O)N(C1=O)C)C2(CCCCC2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.